(2-Methylbut-3-yn-2-yl)cyclopropane
Overview
Description
(2-Methylbut-3-yn-2-yl)cyclopropane is an organic compound with the molecular formula C8H12. It is characterized by a cyclopropane ring substituted with a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclopropane typically involves the cyclopropanation of an alkyne precursor. One common method is the reaction of 2-methylbut-3-yn-2-ol with a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple. The reaction conditions usually require an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures for handling reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in an appropriate solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(2-Methylbut-3-yn-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclopropane involves its interaction with molecular targets through its reactive alkyne and cyclopropane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetylene: Similar in having a cyclopropane ring and an alkyne group.
2-Methyl-3-butyn-2-ol: Shares the 2-methylbut-3-yn-2-yl group but lacks the cyclopropane ring.
Cyclopropylmethylamine: Contains a cyclopropane ring with a different substituent.
Properties
IUPAC Name |
2-methylbut-3-yn-2-ylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-8(2,3)7-5-6-7/h1,7H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZYFRDWKXQNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710988 | |
Record name | (2-Methylbut-3-yn-2-yl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61422-95-5 | |
Record name | (2-Methylbut-3-yn-2-yl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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